6-acetyl-3-chloropyridine-2-carbonitrile
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Overview
Description
6-acetyl-3-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C8H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-chloropyridine-2-carbonitrile typically involves the chlorination of 6-acetylpyridine followed by the introduction of a nitrile group. One common method involves the reaction of 6-acetylpyridine with thionyl chloride to introduce the chlorine atom at the 3rd position. This is followed by a reaction with sodium cyanide to introduce the nitrile group at the 2nd position. The reaction conditions often require the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing nitriles to amines.
Major Products Formed
Substitution Reactions: Products include 3-aminopyridine derivatives, 3-thiopyridine derivatives, and 3-alkoxypyridine derivatives.
Oxidation Reactions: The major product is 6-carboxy-3-chloropyridine-2-carbonitrile.
Reduction Reactions: The major product is 6-acetyl-3-chloropyridine-2-amine.
Scientific Research Applications
6-acetyl-3-chloropyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-3-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the acetyl, chlorine, and nitrile groups allows for interactions with various molecular targets, including proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-pyridinecarbonitrile: Similar structure but lacks the acetyl group.
6-chloropyridine-2-carbonitrile: Similar structure but lacks the acetyl group and has the chlorine atom at the 6th position instead of the 3rd position.
Uniqueness
6-acetyl-3-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl group enhances its solubility and reactivity in organic solvents, while the chlorine and nitrile groups provide sites for further chemical modifications .
Properties
CAS No. |
1256820-53-7 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.6 |
Purity |
0 |
Origin of Product |
United States |
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